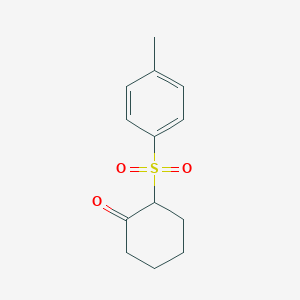
2-(4-Methylbenzenesulfonyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylbenzenesulfonyl)cyclohexan-1-one is an organic compound with the molecular formula C13H16O3S and a molecular weight of 252.33 g/mol . It is characterized by the presence of a cyclohexanone ring substituted with a 4-methylbenzenesulfonyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-one typically involves the sulfonylation of cyclohexanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to maintain consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-(4-Methylbenzenesulfonyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methylbenzenesulfonyl)cyclohexan-1-one is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is employed in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
- 2-(4-Methylphenylsulfonyl)cyclohexanone
- 2-(4-Methylbenzenesulfonyl)cyclopentanone
- 2-(4-Methylbenzenesulfonyl)cycloheptanone
Uniqueness
2-(4-Methylbenzenesulfonyl)cyclohexan-1-one is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. The presence of the cyclohexanone ring and the 4-methylbenzenesulfonyl group allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .
生物活性
2-(4-Methylbenzenesulfonyl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C13H16O2S
- Molecular Weight : 240.34 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar sulfonyl groups showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible mechanism involving the modulation of NF-kB signaling pathways .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In cell line studies, it was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was also noted, with IC50 values suggesting significant potency against certain cancer cell lines .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with cellular receptors that mediate inflammatory responses or cancer cell survival.
- Oxidative Stress Reduction : By modulating oxidative stress markers, it could exert protective effects on cellular integrity.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A series of analogs were synthesized and tested against resistant bacterial strains, showing that modifications to the sulfonyl group enhanced activity .
- Cancer Research : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers .
Data Tables
属性
IUPAC Name |
2-(4-methylphenyl)sulfonylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAACOSUXEVDPSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














